(6-Fluorobenzo[b]thiophen-2-yl)boronic acid
CAS No.: 501944-65-6
Cat. No.: VC2919556
Molecular Formula: C8H6BFO2S
Molecular Weight: 196.01 g/mol
* For research use only. Not for human or veterinary use.
![(6-Fluorobenzo[b]thiophen-2-yl)boronic acid - 501944-65-6](/images/structure/VC2919556.png)
Specification
CAS No. | 501944-65-6 |
---|---|
Molecular Formula | C8H6BFO2S |
Molecular Weight | 196.01 g/mol |
IUPAC Name | (6-fluoro-1-benzothiophen-2-yl)boronic acid |
Standard InChI | InChI=1S/C8H6BFO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,11-12H |
Standard InChI Key | SVGUNYFQHHUNDJ-UHFFFAOYSA-N |
SMILES | B(C1=CC2=C(S1)C=C(C=C2)F)(O)O |
Canonical SMILES | B(C1=CC2=C(S1)C=C(C=C2)F)(O)O |
Introduction
(6-Fluorobenzo[b]thiophen-2-yl)boronic acid is a complex organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound features a boronic acid functional group attached to a fluorinated benzo[b]thiophene moiety, which includes a thiophene ring fused to a benzene ring with a fluorine atom at the sixth position of the benzene ring. The molecular formula for this compound is C₈H₆BFO₂S, and its molecular weight is approximately 196.01 g/mol .
Applications in Organic Synthesis
(6-Fluorobenzo[b]thiophen-2-yl)boronic acid is a versatile building block for synthesizing various heterocyclic molecules with potential therapeutic applications. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, a well-established technique for constructing complex organic molecules. This method allows for efficient coupling of aryl halides with aryl or vinyl boron compounds to form biaryl compounds.
Biological Activity and Potential Therapeutic Applications
Research has explored the use of (6-Fluorobenzo[b]thiophen-2-yl)boronic acid in developing inhibitors for Bruton's tyrosine kinase (BTK), a protein involved in B-cell signaling and a potential target for cancer treatment. Additionally, it has been investigated for synthesizing compounds targeting other enzymes and receptors relevant to various diseases.
Comparison with Similar Compounds
Several compounds share structural similarities with (6-Fluorobenzo[b]thiophen-2-yl)boronic acid, but each has unique features that dictate their specific applications and reactivity profiles. A comparison of these compounds is provided in the table below:
Compound Name | Structure | Unique Features |
---|---|---|
Benzeneboronic Acid | C₆H₅B(OH)₂ | Simple aromatic structure |
5-Fluoro-2-thiopheneboronic Acid | C₈H₇BF₃OS | Contains a thiophene ring |
4-Fluorophenylboronic Acid | C₆H₄F(B(OH)₂) | Substituted phenyl group |
3-Pyridinylboronic Acid | C₅H₅BNO₂ | Contains a nitrogen heterocycle |
(7-Fluoro-1-benzothiophen-2-yl)boronic Acid | C₈H₆BFO₂S | Similar to (6-Fluorobenzo[b]thiophen-2-yl)boronic acid but with a different fluorine position |
Synthesis Methods
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